molecular formula C6H8 B018701 1-Ethenyl-2-methylidenecyclopropane CAS No. 19995-92-7

1-Ethenyl-2-methylidenecyclopropane

Cat. No. B018701
CAS RN: 19995-92-7
M. Wt: 80.13 g/mol
InChI Key: MTFFBUSJVZMBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethenyl-2-methylidenecyclopropane, commonly known as MCP, is a cyclic hydrocarbon that has been widely studied for its unique chemical properties and potential applications in various fields of science. The chemical structure of MCP consists of a cyclopropane ring with an ethenyl and methylidenyl substituent, which gives it a high degree of reactivity and stability under certain conditions.

Scientific Research Applications

MCP has been extensively studied for its potential applications in various fields of science, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, MCP has been used as a building block for the synthesis of various compounds, such as cyclopropylamines and cyclopropylcarbinols. In materials science, MCP has been investigated for its potential use as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and rigidity. In medicinal chemistry, MCP has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of MCP is not fully understood, but several studies have suggested that it may act as a DNA alkylating agent, which can inhibit the replication of cancer cells. MCP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action may vary depending on the type of cancer cells and the concentration of MCP used.
Biochemical and Physiological Effects:
MCP has been shown to have several biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. MCP has also been shown to induce oxidative stress, which can lead to cell damage and death. However, the exact biochemical and physiological effects of MCP may vary depending on the concentration and duration of exposure.

Advantages and Limitations for Lab Experiments

MCP has several advantages for lab experiments, such as its high reactivity and stability under certain conditions. MCP can also be easily synthesized from readily available starting materials. However, MCP has several limitations, such as its low solubility in water and its potential toxicity to living organisms. Careful handling and disposal procedures are required when working with MCP in the laboratory.

Future Directions

There are several future directions for the study of MCP, including the development of new synthesis methods to enhance the yield and purity of MCP. MCP can also be further investigated for its potential applications in various fields of science, such as materials science and medicinal chemistry. Additionally, the mechanism of action of MCP can be further elucidated to better understand its potential as an anticancer agent.

Synthesis Methods

The synthesis of MCP involves the reaction of 1,3-butadiene with methylene carbene generated from diazomethane. This reaction results in the formation of MCP as the major product, along with other minor products such as cyclopropene and ethylene. The reaction conditions, such as temperature, pressure, and catalysts, can affect the yield and purity of MCP. Several studies have reported modifications to the synthesis method to enhance the yield and purity of MCP.

properties

CAS RN

19995-92-7

Product Name

1-Ethenyl-2-methylidenecyclopropane

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

1-ethenyl-2-methylidenecyclopropane

InChI

InChI=1S/C6H8/c1-3-6-4-5(6)2/h3,6H,1-2,4H2

InChI Key

MTFFBUSJVZMBOK-UHFFFAOYSA-N

SMILES

C=CC1CC1=C

Canonical SMILES

C=CC1CC1=C

synonyms

1-Methylene-2-vinylcyclopropane

Origin of Product

United States

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